(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol
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Overview
Description
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol is a heterocyclic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . This compound is characterized by a spiro structure, which consists of two rings sharing a single atom. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol typically involves the reaction of aliphatic compounds or lactones. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation .
Industrial Production Methods
While specific industrial production methods for {2,7-dioxaspiro[4.4]nonan-3-yl}methanol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanol: Similar in structure but differs in the position of the methanol group.
{1,4-Dioxaspiro[4.4]nonan-7-yl}methanol: Another structural isomer with different chemical properties.
Uniqueness
{2,7-Dioxaspiro[44]nonan-3-yl}methanol is unique due to its specific spiro configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonan-3-ylmethanol |
InChI |
InChI=1S/C8H14O3/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7,9H,1-6H2 |
InChI Key |
QXIFFZDBGIODGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CC(OC2)CO |
Origin of Product |
United States |
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